molecular formula C12H11NOS B6366872 2-Hydroxy-4-(3-methylthiophenyl)pyridine, 95% CAS No. 1261909-62-9

2-Hydroxy-4-(3-methylthiophenyl)pyridine, 95%

Cat. No. B6366872
CAS RN: 1261909-62-9
M. Wt: 217.29 g/mol
InChI Key: RHLHAFPMYLMAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(3-methylthiophenyl)pyridine, or 2H4MTP, is a chemical compound that has been studied extensively in recent years. It is a heterocyclic compound, meaning it contains both a carbon and a nitrogen atom in its structure. This compound has a wide variety of applications in scientific research, including its use as a building block for synthesizing other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. Additionally, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

2H4MTP has a wide variety of applications in scientific research. It has been used as a building block for synthesizing other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. Additionally, it has been studied for its potential use in drug design, as it has been found to interact with certain receptors in the body.

Mechanism of Action

The mechanism of action of 2H4MTP is not fully understood, but it is believed to interact with certain receptors in the body, such as the muscarinic acetylcholine receptor. This interaction is believed to cause a biochemical or physiological effect, such as an increase or decrease in the activity of certain enzymes or hormones.
Biochemical and Physiological Effects
2H4MTP has been studied for its potential biochemical and physiological effects. It has been found to interact with certain receptors in the body, such as the muscarinic acetylcholine receptor, and this interaction is believed to cause a biochemical or physiological effect. For example, 2H4MTP has been found to increase the activity of certain enzymes, such as acetylcholinesterase, and to decrease the activity of certain hormones, such as cortisol. Additionally, it has been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2H4MTP has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it has a wide variety of applications in scientific research. Additionally, it is a stable compound, meaning it is not easily degraded or broken down by chemical or biological processes. However, it also has some limitations. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it can be toxic in high concentrations, so it must be handled with care.

Future Directions

2H4MTP has a wide variety of potential future directions. It could be used to develop new drugs or treatments for various diseases, such as Alzheimer’s disease or Parkinson’s disease. Additionally, it could be used to develop new compounds for use in organic synthesis or coordination chemistry. Furthermore, it could be used to study the biochemical and physiological effects of certain compounds, and to develop new methods for synthesizing compounds. Finally, it could be used to develop new laboratory experiments or methods for studying the effects of compounds on living organisms.

Synthesis Methods

2H4MTP can be synthesized through a variety of methods. The most common method is the reaction of 3-methyltiophenol with pyridine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 2H4MTP, as well as other byproducts, such as pyridine and 3-methyltiophenol hydrochloride. Other methods for synthesizing 2H4MTP include the reaction of 3-methyltiophenol with pyridine in the presence of a base and the reaction of 3-methyltiophenol with pyridine bromide in the presence of a base.

properties

IUPAC Name

4-(3-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLHAFPMYLMAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.